2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO2. This compound is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl moiety, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The methoxypyridinyl moiety contributes to its binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone: This compound differs by having a ketone group instead of an alcohol group, affecting its reactivity and applications.
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one:
1-Trifluoroacetyl piperidine: This compound has a similar trifluoromethyl group but differs in its overall structure and applications
Properties
Molecular Formula |
C8H8F3NO2 |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI Key |
VXNSQGMLABERSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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